7-Hydroxy-2-methyl-4H-chromen-4-one

Fluorescent Probes Analytical Chemistry Spectroscopy

Researchers requiring a chromone scaffold with intrinsic fluorescence and dual enzyme-inhibition often face supply inconsistency and absent characterization data. 7-Hydroxy-2-methyl-4H-chromen-4-one resolves this with reproducible, analytically verified material. • pH-dependent anion/zwitterion fluorescence in water - enables cellular pH-probe design without acidic artifacts. • Irreversible CYP2A6 inhibitor (Ki = 29 µM) and Src kinase inhibitor (IC₅₀ < 300 µM) - a tractable starting point for medicinal-chemistry optimization. • Consistent ≥95% purity; ambient shipping; global supply with documented QA/QC for procurement reliability.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 6320-42-9
Cat. No. B1588725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2-methyl-4H-chromen-4-one
CAS6320-42-9
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C=C(C=C2)O
InChIInChI=1S/C10H8O3/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5,11H,1H3
InChIKeyQIPBSGDZHKDNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-2-methyl-4H-chromen-4-one: Core Properties


7-Hydroxy-2-methyl-4H-chromen-4-one (7-Hydroxy-2-methylchromone, CAS 6320-42-9) is a naturally occurring oxygen heterocyclic compound belonging to the chromone class, characterized by a benzopyran-4-one scaffold with a hydroxyl group at position 7 and a methyl group at position 2 [1]. It is a pale yellow crystalline solid with a molecular formula of C10H8O3, a molecular weight of 176.17 g/mol, and a melting point of 254–255 °C [2]. The compound exhibits limited water solubility (approximately 1.5 g/L at 25 °C) but is soluble in alcohols and ketones, and it demonstrates pH-dependent fluorescence in aqueous media [3]. These properties position it as a versatile scaffold for medicinal chemistry and a candidate for fluorescent probe development.

Why This Chromone Cannot Be Replaced by Generic Analogs


Chromone and coumarin derivatives share a benzopyrone core but diverge profoundly in their spectroscopic, enzymatic, and cellular profiles due to precise positioning of substituents. 7-Hydroxy-2-methyl-4H-chromen-4-one (7-HMC) possesses a 7‑OH and 2‑CH3 substitution pattern that confers unique fluorescence behavior—fluorescing from its anion or zwitterion in water, whereas the parent chromone and 2-methylchromone are non‑fluorescent in their neutral forms [1]. Moreover, 7-HMC acts as a weak inhibitor of CYP2A6 (Ki = 29 µM) and Src kinase (IC50 < 300 µM), activities that are not mirrored by simple coumarins like 7‑hydroxycoumarin or 4‑methylumbelliferone, which display entirely different enzyme inhibition spectra [2]. Substituting 7-HMC with a generic chromone or coumarin would eliminate the specific fluorescence properties and alter the kinase/CYP inhibition profile, thereby compromising assay reproducibility and lead‑optimization trajectories. The evidence below quantifies these differential advantages.

Selecting 7-Hydroxy-2-methyl-4H-chromen-4-one: Quantitative Evidence


pH-Dependent Fluorescence Absent in Unsubstituted Chromones

7‑Hydroxy‑2‑methyl‑4H‑chromen‑4‑one (7‑HMC) displays a unique fluorescence mechanism in aqueous solution: it emits light from its anion or a zwitterionic phototautomer, whereas the neutral molecule is non‑fluorescent [1]. In stark contrast, chromone and 2‑methylchromone are non‑fluorescent in their uncharged forms and only fluoresce when protonated [1]. This divergence arises from the 7‑OH group, which enables excited‑state proton transfer pathways absent in the unsubstituted analogs.

Fluorescent Probes Analytical Chemistry Spectroscopy

Irreversible CYP2A6 Inhibition vs. Coumarin Substrates

7‑Hydroxy‑2‑methyl‑4H‑chromen‑4‑one irreversibly inhibits human cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for coumarin 7‑hydroxylation, with a Ki of 2.90 × 10⁴ nM (29 µM) in human liver microsomes [1]. This inhibition profile is distinct from that of 7‑hydroxycoumarin, which is a substrate—not an inhibitor—of CYP2A6, and from 4‑methylumbelliferone (7‑hydroxy‑4‑methylcoumarin), which inhibits butyrylcholinesterase (IC50 = 100 nM) rather than CYP2A6 [2].

Drug Metabolism Enzyme Inhibition ADME

Src Kinase Inhibition Not Found in Common Coumarins

7‑Hydroxy‑2‑methyl‑4H‑chromen‑4‑one inhibits Src kinase, a non‑receptor tyrosine kinase implicated in cell proliferation and migration, with an IC50 of less than 300 µM . In contrast, structurally related compounds such as 7‑hydroxycoumarin (umbelliferone) and 4‑methylumbelliferone have not been reported to inhibit Src kinase; their primary biological activities lie in anticoagulation, anti‑inflammation, and fluorescence applications .

Kinase Inhibition Cancer Research Signal Transduction

Aqueous Solubility Advantage Over Unsubstituted Chromones

The aqueous solubility of 7‑Hydroxy‑2‑methyl‑4H‑chromen‑4‑one is approximately 1.5 g/L at 25 °C [1]. This value is higher than that of many unsubstituted chromones (e.g., chromone solubility ~0.5 g/L) and comparable to 7‑hydroxycoumarin (~1.7 g/L), yet the compound’s chromone backbone confers distinct metabolic stability and chemical reactivity relative to coumarins [2][3].

Formulation Science Physicochemical Properties Solubility

Antioxidant Scaffold Activity Superior to Coumarins

7‑Hydroxychromones, including 7‑Hydroxy‑2‑methyl‑4H‑chromen‑4‑one, are claimed as potent antioxidants in patent literature, with the 7‑hydroxy group serving as a critical free‑radical scavenging moiety [1]. Quantitative DPPH radical scavenging data for specific 7‑hydroxychromone derivatives show IC50 values in the low micromolar range (e.g., 7,8‑dihydroxy‑2‑methylchromone IC50 ≈ 50 µM), whereas the parent 2‑methylchromone exhibits negligible activity [2]. This class‑level activity is not observed in coumarins lacking the 7‑OH group, such as unsubstituted coumarin (IC50 > 400 µM in cellular antioxidant assays) [3].

Antioxidants Oxidative Stress Natural Products

Optimal Application Scenarios for 7-Hydroxy-2-methyl-4H-chromen-4-one


pH-Sensitive Fluorescent Probe Development

7‑HMC’s unique anion/zwitterion fluorescence in water [1] enables the design of pH‑sensitive probes that do not require strong acidification, unlike chromone and 2‑methylchromone which only fluoresce when protonated. This property is directly applicable to monitoring pH changes in cellular compartments or enzyme reactions where acidic conditions are not permissible.

Weak CYP2A6 Inhibitor for Drug-Metabolism Studies

The irreversible inhibition of CYP2A6 with a Ki of 29 µM [2] makes 7‑HMC a useful tool compound for investigating CYP2A6‑mediated metabolism, particularly in studies where a weak, non‑suicide inhibitor is required to modulate coumarin 7‑hydroxylation without complete enzyme ablation.

Src Kinase Inhibitor Scaffold for Oncology

With an IC50 < 300 µM against Src kinase , 7‑HMC serves as a tractable starting point for medicinal chemistry optimization. Its chromone core offers distinct synthetic handles compared to coumarin‑based kinase inhibitors, enabling exploration of novel chemical space in oncology.

Aqueous Formulation of Chromone-Based Antioxidants

The moderate water solubility (1.5 g/L) [3] combined with class‑level antioxidant activity [4] positions 7‑HMC as a suitable core for developing water‑soluble antioxidant agents, an advantage over less soluble chromones that require organic co‑solvents in biological testing.

Technical Documentation Hub

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